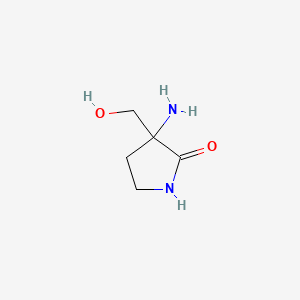
(R)-5-Isopropylcarbonyloxymethyl Tolterodine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-Isopropylcarbonyloxymethyl Tolterodine is a chiral compound known for its potent muscarinic receptor antagonistic properties. It is primarily used in the treatment of overactive bladder syndrome, which includes symptoms such as urinary incontinence, urgency, and frequency . The compound is marketed as the l-tartrate salt of the ®-enantiomer, which is the active form .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Isopropylcarbonyloxymethyl Tolterodine involves several steps, with the key step being the lithiation/borylation-protodeboronation of a homoallyl carbamate . This process can be optimized using magnesium bromide in methanol, leading to high yield and enantioselectivity . The overall synthesis involves eight steps, resulting in a 30% overall yield and 90% enantiomeric excess .
Industrial Production Methods
Industrial production methods for ®-5-Isopropylcarbonyloxymethyl Tolterodine typically involve large-scale synthesis using the same lithiation/borylation-protodeboronation methodology. The process is scaled up to ensure consistent yield and purity, with stringent quality control measures in place to maintain the enantiomeric purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
®-5-Isopropylcarbonyloxymethyl Tolterodine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert the compound to its amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropylcarbonyloxymethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions include the N-oxide derivative from oxidation, the amine form from reduction, and various substituted derivatives from nucleophilic substitution .
Aplicaciones Científicas De Investigación
®-5-Isopropylcarbonyloxymethyl Tolterodine has a wide range of scientific research applications:
Mecanismo De Acción
®-5-Isopropylcarbonyloxymethyl Tolterodine exerts its effects by acting as a competitive antagonist at muscarinic receptors, specifically the M2 and M3 subtypes . This antagonism inhibits bladder contraction, decreases detrusor pressure, and leads to incomplete emptying of the bladder . The compound and its active metabolite, 5-hydroxymethyl tolterodine, both exhibit high specificity for muscarinic receptors, contributing significantly to their therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Oxybutynin: Another muscarinic receptor antagonist used to treat overactive bladder.
Solifenacin: A selective M3 receptor antagonist with similar therapeutic applications.
Darifenacin: A muscarinic receptor antagonist with a higher selectivity for the M3 receptor.
Uniqueness
®-5-Isopropylcarbonyloxymethyl Tolterodine is unique due to its high enantioselectivity and specific action on both M2 and M3 muscarinic receptors. This dual action provides a balanced therapeutic effect, reducing bladder contractions while minimizing side effects .
Propiedades
Número CAS |
1380491-70-2 |
|---|---|
Fórmula molecular |
C26H37NO3 |
Peso molecular |
411.586 |
Nombre IUPAC |
[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxyphenyl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C26H37NO3/c1-18(2)26(29)30-17-21-12-13-25(28)24(16-21)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3/t23-/m1/s1 |
Clave InChI |
UEMMFPSHISRHIK-HSZRJFAPSA-N |
SMILES |
CC(C)C(=O)OCC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
Sinónimos |
2-Methyl-propanoic Acid [3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxyphenyl]methyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B569749.png)

![5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569754.png)
